Structural Differentiation from STING Agonist 12b: Triazole-Fluoroethoxy Modification at N10 Position
The target compound differs structurally from the well-characterized STING agonist 12b (2-methoxy-5,6-dimethylacridin-9(10H)-one) [1] by N10-alkylation with a 1,2,3-triazole ring bearing a 2-(2-fluoroethoxy)ethyl chain. The parent 12b binds human STING with Kd = 26.4 µM and activates STING-dependent signaling with EC50 = 7.45 µM (human) and 10.23 µM (murine) [2]. The addition of the triazole-fluoroethoxy motif introduces additional hydrogen-bond acceptors (N and O) and a fluorine atom capable of influencing metabolic stability and membrane permeability, thereby distinguishing the target compound's potential pharmacological profile from that of unsubstituted 12b.
| Evidence Dimension | Molecular structure and functional group composition |
|---|---|
| Target Compound Data | Contains N10-(1-(2-(2-fluoroethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methyl substituent |
| Comparator Or Baseline | STING agonist 12b: 2-methoxy-5,6-dimethylacridin-9(10H)-one (no N10 substitution) |
| Quantified Difference | Presence of triazole ring and fluoroethoxy chain vs. none; MW increase from 253.3 to 424.5 g/mol |
| Conditions | Chemical structure comparison |
Why This Matters
The N10 substituent is a critical determinant of target engagement; researchers investigating STING agonism must verify whether the triazole-fluoroethoxy modification retains, enhances, or abolishes human STING binding relative to 12b.
- [1] Hou S, Lan XJ, Li W, Yan XL, Chang JJ, Yang XH, Sun W, Xiao JH, Li S. Design, synthesis and biological evaluation of acridone analogues as novel STING receptor agonists. Bioorg Chem. 2020 Jan;95:103556. doi: 10.1016/j.bioorg.2019.103556. PMID: 31927317. View Source
- [2] STING Agonist 12b Product Datasheet. Cayman Chemical; CAS 2411100-70-2. View Source
